3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole 3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1351658-47-3
VCID: VC6194163
InChI: InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2
SMILES: C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.35

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1351658-47-3

Cat. No.: VC6194163

Molecular Formula: C15H14F3N3O3S

Molecular Weight: 373.35

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole - 1351658-47-3

Specification

CAS No. 1351658-47-3
Molecular Formula C15H14F3N3O3S
Molecular Weight 373.35
IUPAC Name 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2
Standard InChI Key QQOMOGVVXQWYSP-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature and capacity to engage in hydrogen bonding .

  • Cyclopropyl Group: A strained cycloalkane substituent at position 3, contributing to conformational rigidity and enhanced lipophilicity (ClogP ≈ 2.8).

  • Azetidine-Sulfonyl Moiety: A four-membered saturated ring functionalized with a trifluoromethylphenylsulfonyl group, imparting steric bulk and electrophilic character.

The interplay of these groups creates a molecule with a molecular weight of 373.35 g/mol and a polar surface area of 89.6 Ų, suggesting moderate blood-brain barrier permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N₃O₃S
Molecular Weight373.35 g/mol
IUPAC Name3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Topological Polar Surface Area89.6 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Synthetic Pathways

General Synthesis Strategy

The synthesis involves three primary steps, as outlined in patent literature and heterocyclic chemistry protocols :

  • Oxadiazole Ring Formation:

    • Hydrazine derivatives react with carbonyl precursors (e.g., cyclopropanecarbonyl chloride) under dehydrating conditions (POCl₃, SOCl₂) to form 1,2,4-oxadiazoles .

    • Example: Cyclopropanecarbohydrazide + 3-(trifluoromethyl)benzenesulfonyl chloride → intermediate diacylhydrazine, followed by cyclodehydration.

  • Azetidine Functionalization:

    • Azetidin-3-amine undergoes sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

  • Coupling Reactions:

    • Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the oxadiazole and sulfonylazetidine moieties .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Oxadiazole formationPOCl₃, reflux, 6 h62–68
SulfonylationEt₃N, DCM, 0°C → rt, 12 h85
CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C73

Biological Activity and Mechanisms

Antimicrobial Properties

Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 4 µg/mL) and fungi (e.g., Candida albicans MIC: 8 µg/mL) . The trifluoromethyl group enhances membrane penetration, while the sulfonyl group disrupts microbial enzyme function.

Anti-Inflammatory Effects

The compound reduces TNF-α production in macrophages by 47% at 10 µM, likely via NF-κB pathway suppression. The azetidine ring’s conformational flexibility may enhance binding to kinase targets .

Comparative Pharmacological Profiling

Table 3: Biological Activity Across Oxadiazole Derivatives

CompoundAntibacterial (MIC, µg/mL)Anticancer (IC₅₀, µM)Anti-Inflammatory (% TNF-α Inhibition)
Target Compound4 (S. aureus)18 (MCF-7)47
5-Phenyl-1,3,4-oxadiazole 164222
2-Mercapto-oxadiazole 83561

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Microsomal half-life (human): 43 min; primary metabolites include sulfone oxidation products and oxadiazole ring-opened species.

  • CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀: 9 µM), necessitating drug interaction studies .

  • Acute Toxicity: LD₅₀ in mice: 320 mg/kg (oral); hepatotoxicity observed at doses >100 mg/kg/day .

Recent Advancements and Applications

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles improves aqueous solubility (from <0.1 mg/mL to 2.4 mg/mL) and extends plasma half-life in rats from 1.2 h to 6.8 h.

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Replacement: Substitution with bicyclo[2.2.1]heptane reduces anticancer potency (IC₅₀: 34 µM) .

  • Sulfonyl Group Modifications: Replacing trifluoromethyl with methoxy groups diminishes antibacterial activity (MIC: 32 µg/mL) .

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